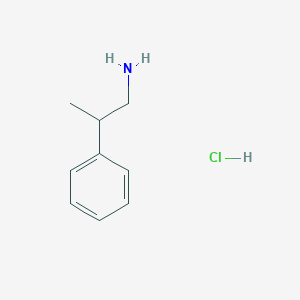

2-Phenylpropylamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVYOCJBEXSCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942557 | |

| Record name | 2-Phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20388-87-8, 52991-03-4 | |

| Record name | Benzeneethanamine, β-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20388-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylpropylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020388878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylamine, beta-methyl-, hydrochloride, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052991034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLPROPYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE6X81QXLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylpropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-phenylpropylamine hydrochloride. This document details established synthetic routes, experimental protocols, and analytical data to support research and development activities involving this compound.

Introduction

2-Phenylpropylamine, also known as β-methylphenethylamine, is a primary amine with a chemical structure related to phenethylamine. Its hydrochloride salt is a common form for handling and formulation. This guide will focus on two primary synthetic pathways starting from phenylacetone: reductive amination and the Leuckart reaction.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the conversion of phenylacetone (also known as phenyl-2-propanone or P2P) to the corresponding amine, followed by salt formation.

Reductive Amination of Phenylacetone

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. In this case, phenylacetone is reacted with an ammonia source to form an intermediate imine, which is then reduced to 2-phenylpropylamine.

Experimental Protocol:

-

Reaction Setup: A reaction vessel is charged with phenylacetone and a suitable solvent, such as methanol or isopropanol.

-

Ammonia Source: An excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added to the reaction mixture.

-

Reducing Agent: A reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄), is added portion-wise to the mixture while maintaining the temperature, usually between 0°C and room temperature. The use of a metal catalyst like Raney nickel with hydrogen gas is another viable reduction method.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material.

-

Work-up: Upon completion, the reaction is quenched by the addition of water. The solvent is removed under reduced pressure. The residue is then taken up in a non-polar organic solvent (e.g., diethyl ether or dichloromethane) and washed with water and brine.

-

Purification of the Free Base: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude 2-phenylpropylamine free base. Further purification can be achieved by vacuum distillation.

-

Formation of the Hydrochloride Salt: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same or a compatible solvent (or gaseous hydrogen chloride) is added dropwise with stirring until precipitation is complete.

-

Isolation and Purification of the Hydrochloride Salt: The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

Leuckart Reaction

The Leuckart reaction provides an alternative route to 2-phenylpropylamine from phenylacetone using formic acid and an ammonia source (formamide or ammonium formate). This one-pot reaction proceeds through the formation and subsequent reduction of an N-formyl intermediate.[1][2]

Experimental Protocol:

-

Reaction Mixture: Phenylacetone is mixed with an excess of ammonium formate or formamide.[1] Formic acid can also be added to the reaction mixture.[1]

-

Heating: The mixture is heated to a temperature typically ranging from 160°C to 190°C for several hours.[1] The reaction is usually carried out under reflux.

-

Hydrolysis of the N-formyl intermediate: After the initial reaction, the intermediate N-formyl-2-phenylpropylamine is hydrolyzed to the free amine. This is typically achieved by adding a strong acid, such as hydrochloric acid, and heating the mixture.

-

Work-up and Isolation of the Free Base: The reaction mixture is cooled and made alkaline with a strong base (e.g., NaOH) to liberate the free amine. The amine is then extracted with an organic solvent (e.g., diethyl ether). The organic extracts are combined, washed, dried, and the solvent is evaporated to yield the crude 2-phenylpropylamine.

-

Purification and Salt Formation: The crude amine is purified by vacuum distillation. The purified 2-phenylpropylamine is then converted to its hydrochloride salt as described in the reductive amination protocol.

Characterization of 2-Phenylpropylamine and its Hydrochloride Salt

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value | Reference |

| 2-Phenylpropylamine | ||

| Molecular Formula | C₉H₁₃N | [3] |

| Molar Mass | 135.21 g/mol | [3] |

| Appearance | Colorless to yellowish liquid | [4] |

| Boiling Point | 80 °C @ 10 mmHg | [5] |

| Density | 0.93 g/mL at 25°C | [5] |

| Refractive Index | n20/D 1.524 | [5] |

| This compound | ||

| Molecular Formula | C₉H₁₄ClN | [6] |

| Molar Mass | 171.67 g/mol | [6] |

| Melting Point | 116°C (estimate) | [5] |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-phenylpropylamine (free base) in CDCl₃ shows characteristic signals for the aromatic, methine, methylene, and methyl protons.[7]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.11 - 7.32 | m | 5H | Aromatic protons (C₆H₅) |

| 2.48 - 3.01 | m | 1H | Methine proton (-CH) |

| 2.71 | d | 2H | Methylene protons (-CH₂) |

| 1.24 | d | 3H | Methyl protons (-CH₃) |

| 1.12 | s | 2H | Amine protons (-NH₂) |

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Note: Specific ¹³C NMR data for this compound was not available in the searched literature. The data for the free base is provided as a reference.

| Chemical Shift (ppm) | Assignment |

| ~145 | Quaternary aromatic carbon |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~48 | Methylene carbon (-CH₂) |

| ~40 | Methine carbon (-CH) |

| ~22 | Methyl carbon (-CH₃) |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Note: A specific IR spectrum for this compound was not found. The data below is for the free base and typical absorptions for a primary amine hydrochloride.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium | N-H stretch (primary amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2960 | Strong | Aliphatic C-H stretch |

| 2400 - 2800 | Broad, Strong | N⁺-H stretch (in hydrochloride salt) |

| 1600, 1495, 1450 | Medium-Strong | Aromatic C=C bending |

| ~1600 | Medium | N-H bend (primary amine) |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 135 | [M]⁺ (Molecular ion of the free base) |

| 120 | [M - CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Visualizing the Synthetic and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Synthetic pathways to pure this compound.

Caption: Analytical workflow for the characterization of 2-phenylpropylamine HCl.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]

- 3. 2-Phenylpropylamine | C9H13N | CID 11398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Phenylpropylamine Chemical Properties, Uses, Safety, Synthesis & Supplier Information | Buy 2-Phenyl-1-propanamine Online in China [nj-finechem.com]

- 5. chembk.com [chembk.com]

- 6. Phenylpropylamines | Fisher Scientific [fishersci.com]

- 7. 2-PHENYLPROPYLAMINE(582-22-9) 1H NMR spectrum [chemicalbook.com]

A Comparative Analysis of the Biological Activity of (R)- and (S)-2-Phenylpropylamine Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylpropylamine, a structural isomer of amphetamine also known as β-methylphenethylamine, is a chiral molecule existing as (R)- and (S)-enantiomers.[1] This guide provides a detailed comparative analysis of the biological activities of these two enantiomers, focusing on their distinct pharmacological profiles. A significant divergence in activity is observed, most notably in their interaction with monoamine oxidase (MAO) enzymes, where the (R)-enantiomer exhibits substantially greater inhibitory potency against MAO-B.[1] This stereoselectivity underscores the critical importance of chiral considerations in drug design and development. This document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes key biological pathways to provide a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Introduction

2-Phenylpropylamine is a primary amine that belongs to the phenethylamine class of compounds. Due to the presence of a chiral center at the beta-carbon of the propyl chain, it exists as two distinct enantiomers: (R)-2-phenylpropylamine and (S)-2-phenylpropylamine. It is well-established in pharmacology that stereochemistry can dramatically influence the interaction of small molecules with their biological targets, leading to differences in potency, efficacy, and toxicity.[2] Understanding these differences is paramount for the development of safe and effective therapeutics.

The primary mechanisms of action for 2-phenylpropylamine involve modulation of monoaminergic systems through several key interactions: inhibition of monoamine oxidase (MAO), agonism at the Trace Amine-Associated Receptor 1 (TAAR1), and interaction with adrenergic receptors.[1] This guide will dissect the available data for each enantiomer at these targets.

Quantitative Biological Data

The following tables summarize the known quantitative data for the biological activity of (R)- and (S)-2-Phenylpropylamine. Data for direct receptor binding affinities at adrenergic and dopaminergic receptors are not extensively available in the public literature for both enantiomers in a directly comparative format.

Table 1: Monoamine Oxidase (MAO) Inhibition

| Enantiomer | Target | Assay Type | Value Type | Value | Notes |

| (R)-2-Phenylpropylamine | MAO-B | Enzyme Inhibition | Potency Ratio | ~10-fold higher than (S)-enantiomer | Attributed to better steric complementarity with the enzyme's binding pocket.[1] |

| (S)-2-Phenylpropylamine | MAO-A | Enzyme Inhibition (Ki) | Ki | 584 µM | [3] |

| MAO-B | Enzyme Inhibition (Ki) | Ki | 156 µM | [3] |

Table 2: Trace Amine-Associated Receptor 1 (TAAR1) Activity

| Enantiomer | Target | Assay Type | Potency | Notes |

| (S)-2-Phenylpropylamine | Human TAAR1 | Functional Assay | As potent as β-phenylethylamine (β-PEA) | Both are agonists at human TAAR1.[4] |

| (R)-2-Phenylpropylamine | Human TAAR1 | Functional Assay | Data not specified, but is a known agonist. | [1] |

Signaling Pathways and Mechanisms of Action

The biological effects of the 2-phenylpropylamine enantiomers are mediated through complex signaling pathways, primarily impacting the monoaminergic system.

Monoamine Oxidase Inhibition

Monoamine oxidases are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. The inhibition of MAO leads to an increase in the synaptic concentration of these neurotransmitters. The stereoselective inhibition of MAO-B by (R)-2-phenylpropylamine is a key differentiator between the two enantiomers.

Caption: Inhibition of MAO-B by (R)-2-Phenylpropylamine.

TAAR1 Agonism

TAAR1 is a G-protein coupled receptor that is activated by trace amines, including β-phenylethylamine, and also by amphetamine-like substances.[5] Activation of TAAR1 can modulate the activity of dopamine and norepinephrine transporters, leading to complex effects on monoaminergic neurotransmission. Both enantiomers of 2-phenylpropylamine are agonists at TAAR1. The downstream signaling of TAAR1 can involve the activation of adenylyl cyclase to produce cyclic AMP (cAMP).

References

- 1. 2-Phenylpropylamine | 582-22-9 | Benchchem [benchchem.com]

- 2. Both alpha1-adrenergic and D(1)-dopaminergic neurotransmissions are involved in phenylpropanolamine-mediated feeding suppression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy (R)-(+)-beta-Methylphenethylamine | 28163-64-6 [smolecule.com]

- 4. β-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 5. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Agonistic Action of 2-Phenylpropylamine Hydrochloride on Trace Amine-Associated Receptor 1 (TAAR1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of 2-Phenylpropylamine hydrochloride (also known as β-methylphenethylamine or BMPEA) on the Trace Amine-Associated Receptor 1 (TAAR1). As a G-protein coupled receptor implicated in various neurological and psychiatric disorders, TAAR1 has emerged as a significant target for therapeutic intervention. 2-Phenylpropylamine, a trace amine analog, acts as an agonist at this receptor, initiating a cascade of intracellular signaling events that modulate monoaminergic neurotransmission. This document summarizes the available quantitative data on its activity, details the experimental protocols for its characterization, and visualizes the intricate signaling pathways involved.

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor (GPCR) that binds endogenous trace amines, such as β-phenylethylamine (β-PEA), tyramine, and tryptamine.[1] Structurally related compounds, including amphetamines and other psychoactive substances, also act as agonists at TAAR1.[1] The activation of TAAR1 is known to modulate dopaminergic, serotonergic, and glutamatergic systems, making it a promising target for the treatment of conditions like schizophrenia, depression, and substance use disorders.[2][3] this compound, a phenethylamine derivative, is recognized as a TAAR1 agonist.[4] This guide elucidates the molecular mechanisms underlying its action on TAAR1.

Quantitative Pharmacological Data

While specific quantitative data for this compound is not extensively published, the activity of closely related phenethylamine analogs at TAAR1 provides a strong indication of its expected potency and efficacy. β-phenylethylamine (β-PEA) is a standard full agonist for TAAR1, and studies on various phenethylamines show a range of activities.

Table 1: Comparative Quantitative Data of Phenethylamine Analogs at TAAR1

| Compound | Receptor Species | Assay Type | EC50 | Ki | Emax (% of control) |

| β-phenylethylamine (β-PEA) | Human | cAMP Accumulation | 138 nM[5] | Not Reported | ~100%[5] |

| Phenethylamine Analogs (general) | Human | cAMP Accumulation | 1.8 - 92 µM[6] | Not Reported | 40 - 104%[6] |

Note: The data for this compound is inferred from closely related compounds due to the limited availability of direct published values.

Mechanism of Action: TAAR1 Signaling Pathways

Activation of TAAR1 by this compound initiates a complex network of intracellular signaling cascades. The primary pathway involves the coupling of TAAR1 to the stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] However, TAAR1 signaling is multifaceted and also involves other key pathways.

Gαs/cAMP Pathway

The canonical signaling pathway for TAAR1 agonists involves the activation of the Gαs subunit, leading to the production of cAMP. This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).

TAAR1 Gαs-cAMP signaling pathway.

β-Arrestin2 and MAP Kinase Pathways

TAAR1 signaling is not limited to G-protein coupling. It can also signal through a G-protein-independent pathway involving β-arrestin2.[1] This pathway can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK).[2][7] ERK activation can, in turn, influence gene expression and other cellular processes.

TAAR1 β-Arrestin2 and MAPK signaling.

Interaction with Dopamine D2 Receptor

A crucial aspect of TAAR1's mechanism of action is its interaction with the dopamine D2 receptor (D2R). TAAR1 and D2R can form heterodimers, which alters the signaling output of both receptors.[2] This interaction can lead to a reduction in D2R-mediated signaling and an attenuation of the AKT/GSK3β pathway, which is often dysregulated in psychiatric disorders.[2]

TAAR1 and Dopamine D2 Receptor heterodimerization.

Experimental Protocols

The characterization of this compound's activity at TAAR1 relies on established in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (for Ki determination)

This competitive binding assay measures the affinity of this compound for TAAR1 by assessing its ability to displace a radiolabeled ligand.

Workflow:

Workflow for Radioligand Binding Assay.

Detailed Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing TAAR1 in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable TAAR1 radioligand, and a range of concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled TAAR1 ligand).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other measurements. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (for EC50 and Emax determination)

This functional assay quantifies the ability of this compound to stimulate cAMP production in cells expressing TAAR1.

Workflow:

Workflow for cAMP Accumulation Assay.

Detailed Protocol:

-

Cell Culture: Plate HEK293 or other suitable cells stably or transiently expressing TAAR1 in 96- or 384-well plates and culture overnight.

-

Assay Preparation: Wash the cells with assay buffer. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 30 minutes) to prevent cAMP degradation.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known TAAR1 full agonist like β-PEA) and a negative control (vehicle).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Generate a standard curve using known cAMP concentrations. Plot the measured cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

Conclusion

This compound acts as an agonist at the Trace Amine-Associated Receptor 1, initiating a cascade of intracellular signaling events primarily through the Gαs/cAMP pathway, but also involving β-arrestin2 and interactions with the dopamine D2 receptor. This multifaceted signaling profile underscores the complex modulatory role of TAAR1 in the central nervous system. The quantitative characterization of its activity, through standardized radioligand binding and functional assays, is crucial for understanding its therapeutic potential. Further research into the specific downstream effects and in vivo pharmacology of this compound will be instrumental in advancing the development of novel TAAR1-targeted therapies for a range of neurological and psychiatric disorders.

References

- 1. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 2. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

Spectroscopic Analysis of 2-Phenylpropylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-phenylpropylamine hydrochloride, a compound of interest in various research and development fields. This document presents available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 2-phenylpropylamine and its hydrochloride salt. It is important to note that while experimental data for the free base, 2-phenylpropylamine, is available, specific experimental spectra for its hydrochloride salt are less common in publicly accessible databases. The data for the hydrochloride salt is therefore presented based on established principles of how protonation of an amine affects its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the primary amine group in 2-phenylpropylamine to form the hydrochloride salt results in a deshielding effect on neighboring protons and carbons. This is due to the electron-withdrawing inductive effect of the newly formed ammonium group (-NH3+). Consequently, the signals for protons and carbons near the amine group are expected to shift downfield (to a higher ppm value) in the NMR spectra of the hydrochloride salt compared to the free base.

Table 1: ¹H NMR Spectroscopic Data

| Assignment | 2-Phenylpropylamine (Free Base) in CDCl₃¹ | This compound (Predicted) in D₂O/DMSO-d₆ |

| H-2', H-6' (ortho) | ~7.28 ppm (m) | Downfield shift expected |

| H-3', H-4', H-5' (meta, para) | ~7.18 ppm (m) | Downfield shift expected |

| H-2 (methine) | ~2.71 ppm (m) | Significant downfield shift expected |

| H-1 (methylene) | ~2.80 ppm (m) | Significant downfield shift expected |

| H-3 (methyl) | ~1.22 ppm (d, J ≈ 6.8 Hz) | Minor downfield shift expected |

| -NH₂ | Variable, broad | -NH₃⁺, variable, broad |

¹Data obtained from a 399.65 MHz spectrum.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Assignment | 2-Phenylpropylamine (Free Base) (Predicted in CDCl₃) | This compound (Predicted in D₂O/DMSO-d₆) |

| C-1' (quaternary) | ~146 ppm | Minor shift expected |

| C-2', C-6' (ortho) | ~129 ppm | Minor shift expected |

| C-3', C-5' (meta) | ~128 ppm | Minor shift expected |

| C-4' (para) | ~126 ppm | Minor shift expected |

| C-2 (methine) | ~40 ppm | Significant downfield shift expected |

| C-1 (methylene) | ~49 ppm | Significant downfield shift expected |

| C-3 (methyl) | ~22 ppm | Minor downfield shift expected |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for an ammonium salt, in addition to the vibrations associated with the phenyl and alkyl groups. The formation of the ammonium ion (-NH₃⁺) from the primary amine (-NH₂) leads to the appearance of new, broad absorption bands corresponding to N-H stretching and bending vibrations.

Table 3: FT-IR Spectroscopic Data

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) for this compound |

| -NH₃⁺ (Ammonium) | N-H stretching | 3200-2800 (broad) |

| -NH₃⁺ (Ammonium) | N-H bending (asymmetric) | ~1600-1575 |

| -NH₃⁺ (Ammonium) | N-H bending (symmetric) | ~1550-1500 |

| Aromatic C-H | C-H stretching | 3100-3000 |

| Aromatic C=C | C=C stretching | ~1600, ~1450 |

| Alkyl C-H | C-H stretching | 3000-2850 |

Mass Spectrometry (MS)

In electron impact mass spectrometry (EI-MS), this compound is expected to yield a mass spectrum very similar to that of the free base, as the hydrochloride salt will likely dissociate to the free amine in the gas phase upon heating in the ion source. The fragmentation pattern is dominated by α-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom.

Table 4: Mass Spectrometry Data

| m/z | Proposed Fragment | Fragmentation Pathway |

| 135 | [C₉H₁₃N]⁺• (Molecular Ion) | Ionization of 2-phenylpropylamine |

| 120 | [C₈H₁₀N]⁺ | Loss of a methyl radical (•CH₃) |

| 91 | [C₇H₇]⁺ | Tropylium ion, from cleavage of the C-C bond benzylic to the phenyl group |

| 44 | [C₂H₆N]⁺ | α-cleavage, loss of a benzyl radical (•C₇H₇) |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Instrumentation:

-

This compound sample

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

FT-IR Spectroscopy

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Materials and Instrumentation:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder into an agate mortar.[2]

-

Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained. This minimizes light scattering.

-

Transfer the powder to a pellet die.

-

Place the die under a vacuum to remove trapped air and moisture.

-

Compress the powder in a hydraulic press at high pressure (several tons) to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Collect a sufficient number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry

Objective: To obtain the electron impact mass spectrum of this compound.

Materials and Instrumentation:

-

This compound sample

-

Mass spectrometer with an electron impact (EI) ion source

-

Direct insertion probe or a gas chromatograph (GC) for sample introduction

Procedure:

-

Sample Introduction:

-

Introduce a small amount of the sample into the ion source. This can be done using a direct insertion probe for solid samples or via a GC for volatile samples.

-

-

Ionization:

-

Fragmentation:

-

The excess energy from the ionization process causes the molecular ion to fragment into smaller, charged fragment ions and neutral radicals.

-

-

Mass Analysis:

-

The positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Presentation:

-

The data is presented as a mass spectrum, which is a plot of the relative abundance of the ions versus their m/z values.

-

The most intense peak in the spectrum is called the base peak and is assigned a relative abundance of 100%.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for NMR, FT-IR, and MS analysis.

Caption: Proposed EI-MS fragmentation of 2-phenylpropylamine.

References

Navigating the Physicochemical Landscape of 2-Phenylpropylamine Hydrochloride: A Technical Guide to Solubility and Stability

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. This in-depth technical guide focuses on 2-Phenylpropylamine hydrochloride (also known as β-methylphenethylamine hydrochloride), a key intermediate and structural analog to various stimulant compounds. This document provides a comprehensive overview of its solubility and stability characteristics in different solvents, outlines detailed experimental protocols for their determination, and visually represents key experimental workflows.

While specific quantitative solubility and stability data for this compound are not extensively available in public literature, this guide synthesizes qualitative information and provides generalized experimental frameworks based on established pharmaceutical testing guidelines.

Data Presentation: Solubility and Stability Profile

The solubility and stability of this compound are critical factors influencing its formulation, storage, and biological activity. The following tables summarize the available qualitative data and potential degradation pathways.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvent | Qualitative Solubility | Reference/Rationale |

| Polar Protic | Water | Soluble[1] | The hydrochloride salt of an amine is expected to be water-soluble. |

| Methanol | Soluble[1] | Polar protic nature of methanol facilitates dissolution of the salt. | |

| Ethanol | Soluble[1] | Similar to methanol, its polarity and hydrogen bonding capability aid solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | Indicated in a certificate of analysis for a related compound. |

| Non-Polar | Non-polar solvents (e.g., hexane, toluene) | Insoluble[1] | The ionic nature of the hydrochloride salt prevents dissolution in non-polar media. |

Table 2: Potential Stability and Degradation Profile of this compound

| Stress Condition | Potential Degradation Pathway | Potential Degradation Products | Rationale/Influencing Factors |

| Acidic Hydrolysis | Generally stable | Minimal degradation | Amine hydrochlorides are often stable in acidic conditions. |

| Basic Hydrolysis | Potential for degradation | Free base, potential for elimination or rearrangement products | Conversion to the more reactive free base can occur. |

| Oxidative | Oxidation of the amine or benzylic position | N-oxides, hydroxylated derivatives, imines, aldehydes, ketones | Primary amines and benzylic carbons are susceptible to oxidation.[2] |

| Thermal | Decomposition | Fragmentation of the molecule | High temperatures can lead to bond cleavage. |

| Photolytic (UV/Vis) | Photodegradation | Complex mixture of products | The aromatic ring can absorb UV radiation, leading to photochemical reactions. |

| Incompatibility | Reaction with reducing sugars | Maillard reaction products | A similar compound, phenylpropanolamine hydrochloride, is known to be incompatible with sugars.[3] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible solubility and stability data. The following sections outline methodologies based on industry-standard practices.

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

1. Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, ethanol, phosphate buffer pH 7.4)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial.

-

Quantification: Prepare a series of dilutions of the filtered saturated solution with the appropriate solvent. Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or g/L.

Protocol 2: Forced Degradation Study for Stability Assessment

Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

1. Materials and Equipment:

-

This compound

-

Solutions of 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H₂O₂ (oxidative)

-

Water bath or oven for thermal stress

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

2. Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a specified time.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently for a specified time.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.

-

Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80 °C) for a specified time.

-

Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At various time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze the samples using a stability-indicating HPLC method.

-

Data Evaluation:

-

Quantify the amount of remaining this compound.

-

Identify and characterize any significant degradation products using HPLC-MS or other suitable analytical techniques.

-

Determine the degradation pathways under different stress conditions.

-

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for solubility and stability testing.

References

The Historical Genesis of 2-Phenylpropylamine: A Technical Review of its Discovery and Early Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of 2-Phenylpropylamine, also known as β-methylphenethylamine, is rooted in the broader scientific exploration of phenethylamines, a class of compounds recognized for their stimulant and psychoactive properties. Emerging from the foundational work on sympathomimetic amines in the early 20th century, the investigation into 2-Phenylpropylamine and its isomers has provided significant insights into structure-activity relationships and the mechanisms of neuro-pharmacology. This technical guide delves into the historical context of its discovery, early research, and the experimental methodologies that characterized its initial scientific investigation.

Historical Context and Discovery

The scientific journey towards understanding 2-Phenylpropylamine began with the synthesis and study of related arylalkylamines. A notable precursor was Phenylpropanolamine, first synthesized around 1910, with its effects on blood pressure being characterized in the subsequent decades.[1] This early work on phenylalkylamines laid the groundwork for the synthesis and investigation of a wide array of derivatives.

The first documented synthesis and pharmacological characterization of 2-Phenylpropylamine is attributed to Hartung and Munch in their 1931 publication, "Amino alcohols. VI. The preparation and pharmacodynamic activity of four isomeric phenylpropylamines."[2] Their research was driven by a desire to understand the structure-activity relationships within this class of compounds, particularly the impact of the position of the methyl group on the propyl chain.[1] 2-Phenylpropylamine is a positional isomer of amphetamine, sharing the same chemical formula (C9H13N) but differing in the placement of the methyl group on the propyl side chain.[1] This subtle structural difference results in distinct pharmacological profiles.

Early Pharmacological Investigations

Initial pharmacological studies on 2-Phenylpropylamine focused on its sympathomimetic effects, particularly its pressor (blood pressure raising) and bronchodilator activities. The early research by Hartung and Munch, and later by Graham and co-workers in 1945, provided the first quantitative data on its potency relative to other well-known sympathomimetic amines.

Quantitative Pharmacological Data

The following tables summarize the key quantitative findings from these early, seminal studies.

Table 1: Comparative Pressor Activity

| Compound | Pressor Activity (Relative to Epinephrine) | Pressor Activity (Relative to Amphetamine) | Reference |

| 2-Phenylpropylamine | 1/700 | ~1/3 | [1] |

| Amphetamine | - | 1 | [1] |

Table 2: Comparative Bronchodilator Activity

| Compound | Bronchodilator Power (Relative to Amphetamine) | Method | Reference |

| 2-Phenylpropylamine | ~2x | Isolated Rabbit Lung | [1] |

| Amphetamine | 1x | Isolated Rabbit Lung | [1] |

Table 3: Acute Toxicity Data

| Compound | MLD (rat, s.c.) | LD50 (rat, i.v.) | MLD (rabbit, i.v.) | Reference |

| 2-Phenylpropylamine HCl | 500 mg/kg | 50 mg/kg | 50 mg/kg | [1] |

Experimental Protocols

The methodologies employed in the early research of 2-Phenylpropylamine reflect the standard practices of organic chemistry and pharmacology of the era.

Synthesis of 2-Phenylpropylamine (Based on Historical Methods)

The synthesis of 2-Phenylpropylamine in the early 20th century was achieved through the catalytic hydrogenation of 2-phenylpropionitrile.[1] While the original paper by Hartung and Munch provides the conceptual framework, a detailed, step-by-step protocol would have resembled the following:

Objective: To synthesize 2-Phenylpropylamine hydrochloride via the catalytic hydrogenation of 2-phenylpropionitrile.

Materials:

-

2-phenylpropionitrile

-

Palladium on carbon catalyst (Pd/C)

-

Anhydrous ethanol

-

Hydrochloric acid (HCl)

-

Hydrogen gas source

-

High-pressure hydrogenation apparatus (autoclave)

-

Filtration apparatus

-

Crystallization dishes

Procedure:

-

Preparation of the Reaction Mixture: In a high-pressure reaction vessel, dissolve 2-phenylpropionitrile in pure, anhydrous ethanol. To this solution, add a catalytic amount of palladium on carbon (typically 5-10% by weight of the nitrile).

-

Acidification: Add three molar equivalents of hydrochloric acid to the reaction mixture. The acidic conditions are crucial for the formation of the hydrochloride salt of the resulting amine and can influence the reaction rate and selectivity.

-

Hydrogenation: Seal the reaction vessel and purge with hydrogen gas to remove any air. Pressurize the vessel with hydrogen to the desired pressure (pressures used in this era would typically range from 500 to 1500 psi).

-

Reaction: Heat the reaction mixture to a specified temperature (often between 50-100°C) and maintain vigorous agitation to ensure efficient contact between the reactants, catalyst, and hydrogen gas. Monitor the hydrogen uptake to determine the reaction's progress.

-

Work-up: Once the hydrogen uptake ceases, cool the reaction vessel to room temperature and carefully vent the excess hydrogen gas.

-

Catalyst Removal: Filter the reaction mixture to remove the palladium on carbon catalyst.

-

Isolation of the Product: Concentrate the filtrate under reduced pressure to remove the ethanol. The crude this compound will precipitate.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound salt.

-

Characterization: Determine the melting point of the purified salt (reported as 123-124°C) to assess its purity.[1]

Pharmacological Evaluation: Pressor and Bronchodilator Effects (Conceptual Reconstruction)

The in-vivo and in-vitro assays to determine the pressor and bronchodilator effects would have followed protocols common in the 1930s and 1940s.

Pressor Activity Assay (In-Vivo):

-

Animal Model: Anesthetized dogs or cats were commonly used.

-

Instrumentation: A carotid artery would be cannulated and connected to a kymograph via a mercury manometer to record blood pressure. The femoral vein would be cannulated for intravenous drug administration.

-

Procedure: After establishing a stable baseline blood pressure, a standard dose of a reference compound (e.g., epinephrine) would be administered to elicit a pressor response. Subsequently, graded doses of the test compound (2-Phenylpropylamine) would be administered, and the resulting changes in blood pressure would be recorded. The magnitude of the pressor response would be compared to that of the reference standard to determine relative potency.

Bronchodilator Activity Assay (In-Vitro):

-

Tissue Preparation: The lungs and trachea would be excised from a freshly sacrificed rabbit. The lungs would be mounted in an isolated organ bath preparation.

-

Perfusion and Contraction: The pulmonary artery would be cannulated and perfused with a physiological salt solution (e.g., Locke's or Ringer's solution) at a constant rate. A bronchoconstrictor agent (e.g., histamine or a cholinergic agonist) would be added to the perfusate to induce a state of bronchoconstriction, which would be measured as an increase in perfusion pressure.

-

Drug Administration: Once a stable bronchoconstriction was achieved, the test compound (2-Phenylpropylamine) would be added to the perfusate in increasing concentrations.

-

Measurement of Relaxation: The resulting decrease in perfusion pressure, indicating bronchodilation, would be recorded. The degree of relaxation would be compared to that produced by a standard bronchodilator like amphetamine to determine relative potency.

Historical Understanding of the Mechanism of Action

In the early to mid-20th century, the understanding of drug action at the molecular level was still developing. The concept of specific receptors was emerging, but the detailed knowledge of neurotransmitter transporters and intracellular signaling cascades was yet to be elucidated. The effects of sympathomimetic amines like 2-Phenylpropylamine were generally attributed to their ability to mimic the effects of stimulating the sympathetic nervous system.

The prevailing theory was that these compounds acted as "indirectly-acting" sympathomimetics. This meant that they were thought to exert their effects not by directly stimulating the "adrenergic receptors" themselves, but by causing the release of the body's own "sympathin" (the term then used for the neurotransmitter of the sympathetic nervous system, later identified as norepinephrine) from sympathetic nerve endings. This released sympathin would then act on the effector organs (e.g., smooth muscle of blood vessels, bronchioles) to produce the observed physiological responses.

The following diagram illustrates this historical concept of the proposed signaling pathway.

Early 20th Century Proposed Mechanism of 2-Phenylpropylamine Action.

Evolution of Understanding and Modern Perspective

The research focus on 2-Phenylpropylamine and its relatives has evolved significantly over time. With advancements in molecular biology and pharmacology, the understanding of its mechanism of action has become much more refined. A key discovery in the modern era is the identification of 2-Phenylpropylamine as an agonist of the human trace amine-associated receptor 1 (TAAR1).[1] This finding provides a more precise molecular target for its actions. Furthermore, it is now understood to act as a releasing agent of norepinephrine and, to a lesser extent, dopamine, by interacting with their respective transporters. This modern understanding builds upon the foundational observations of the early researchers, providing a molecular basis for the sympathomimetic effects they first described.

The following diagram illustrates a simplified workflow for the historical discovery and initial characterization of a novel sympathomimetic amine like 2-Phenylpropylamine.

Historical Workflow for the Discovery of 2-Phenylpropylamine.

Conclusion

The discovery and early research of 2-Phenylpropylamine represent a significant chapter in the history of medicinal chemistry and pharmacology. The foundational work of researchers like Hartung and Munch not only introduced a novel compound but also contributed to the burgeoning understanding of structure-activity relationships among sympathomimetic amines. While the experimental techniques and theoretical frameworks have evolved considerably, the initial characterization of its pressor, bronchodilator, and toxicological properties provided the essential groundwork for all subsequent research into this and related compounds. This historical context remains crucial for a comprehensive understanding of the pharmacology of phenethylamines and their derivatives.

References

Physicochemical Properties of beta-Methylphenethylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

beta-Methylphenethylamine (β-MPEA), also known as 2-phenylpropan-1-amine, is a primary amine and a positional isomer of amphetamine. It is of significant interest to researchers in pharmacology and medicinal chemistry due to its activity as a human trace amine-associated receptor 1 (TAAR1) agonist and its interactions with monoamine transporters.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of its hydrochloride salt, beta-methylphenethylamine hydrochloride. The information presented herein is intended to support research and development activities by providing key data and standardized experimental methodologies.

Physicochemical Data

The fundamental physicochemical properties of beta-methylphenethylamine hydrochloride are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄ClN | [2] |

| Molecular Weight | 171.67 g/mol | [2] |

| Appearance | White crystalline solid | |

| Melting Point | 123-124 °C | [1] |

| Boiling Point | 80 °C at 10 mmHg (for free base) | [1] |

| Solubility | Soluble in water and alcohol | |

| pKa | ~9.83 (estimated from phenethylamine) | [3] |

| LogP | 2.2 (for free base) |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum of the free base is expected to show signals for the aromatic protons in the range of δ 7.1-7.3 ppm. The methine proton (CH) adjacent to the phenyl group would appear as a multiplet around δ 2.8-3.0 ppm. The methylene protons (CH₂) adjacent to the amine group are expected to resonate as a doublet of doublets around δ 2.6-2.8 ppm. The methyl protons (CH₃) would be a doublet at approximately δ 1.2 ppm. The amine protons (NH₂) typically appear as a broad singlet.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum of the free base would show aromatic carbons between δ 126-145 ppm. The benzylic methine carbon is expected around δ 45-50 ppm, the methylene carbon adjacent to the nitrogen at approximately δ 40-45 ppm, and the methyl carbon around δ 20-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry of beta-methylphenethylamine typically shows a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns involve the loss of the aminoethyl group. For the hydrochloride salt, analysis is often performed on the free base after appropriate sample preparation. High-resolution mass spectrometry can be used for exact mass determination.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard pharmaceutical analysis techniques.

Melting Point Determination

Objective: To determine the temperature range over which the solid beta-methylphenethylamine hydrochloride transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry beta-methylphenethylamine hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

-

Data Analysis: The melting point is reported as a range from the onset to the completion of melting. For a pure substance, this range is typically narrow (0.5-2 °C).

Aqueous Solubility Determination

Objective: To determine the concentration of beta-methylphenethylamine hydrochloride in a saturated aqueous solution at a specified temperature.

Methodology:

-

Sample Preparation: An excess amount of beta-methylphenethylamine hydrochloride is added to a known volume of distilled or deionized water in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a suitable membrane filter (e.g., 0.45 µm) that does not adsorb the compound.

-

Quantification: The concentration of beta-methylphenethylamine hydrochloride in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a spectrophotometric method.

-

Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/L).

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the protonated amine in beta-methylphenethylamine hydrochloride.

Methodology:

-

Sample Preparation: A known concentration of beta-methylphenethylamine hydrochloride is dissolved in a suitable solvent, typically a co-solvent system like methanol/water to ensure solubility of both the free base and the salt.

-

Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator or a burette are used.

-

Procedure:

-

The solution of beta-methylphenethylamine hydrochloride is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is measured and recorded after each incremental addition of the titrant.

-

The titration is continued past the equivalence point.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the inflection point of the curve.

-

The pKa is the pH at the half-equivalence point, where the concentrations of the protonated amine and the free base are equal.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize the key signaling pathways associated with beta-methylphenethylamine and a general workflow for its physicochemical characterization.

Caption: TAAR1 signaling cascade initiated by beta-methylphenethylamine.

Caption: General workflow for physicochemical characterization.

References

An In-depth Technical Guide to 2-Phenylpropylamine Hydrochloride: A Structural Isomer of Amphetamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-phenylpropylamine hydrochloride, a structural isomer of the well-known central nervous system stimulant, amphetamine. The document elucidates the comparative physicochemical properties, synthesis methodologies, and pharmacological profiles of these two isomers. Detailed experimental protocols for synthesis and key pharmacological assays are provided to facilitate further research and development. Furthermore, this guide explores the intricate signaling pathways through which these compounds exert their effects, with a focus on their interactions with monoamine transporters and the trace amine-associated receptor 1 (TAAR1). All quantitative data is presented in tabular format for clear comparison, and complex biological and experimental workflows are visualized using Graphviz diagrams.

Introduction

Amphetamine, or 1-phenylpropan-2-amine, has a long and complex history in medicine and society. Its potent psychostimulant effects, mediated primarily through the release of dopamine and norepinephrine, have led to its use in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, but also to its widespread abuse. Structural isomers of amphetamine, such as 2-phenylpropylamine (also known as β-methylphenethylamine), offer a valuable opportunity to explore the structure-activity relationships that govern the pharmacological effects of this class of compounds. Both amphetamine and 2-phenylpropylamine are agonists of the human trace amine-associated receptor 1 (TAAR1)[1]. This guide aims to provide a detailed technical overview of this compound, offering a direct comparison with its more famous isomer, amphetamine hydrochloride, to inform future research in neuropharmacology and drug development.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and amphetamine hydrochloride is presented in Table 1. These properties are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.

| Property | This compound | Amphetamine Hydrochloride |

| Chemical Name | 2-phenylpropan-1-amine hydrochloride | 1-phenylpropan-2-amine hydrochloride |

| Synonyms | β-Methylphenethylamine HCl | alpha-Methylphenethylamine HCl |

| CAS Number | 20388-87-8 | 2706-50-5 |

| Molecular Formula | C₉H₁₄ClN | C₉H₁₄ClN |

| Molecular Weight | 171.67 g/mol | 171.67 g/mol |

| Melting Point | 123-124 °C | ~154 °C |

| Appearance | White to off-white crystalline solid | White crystalline powder |

| Solubility | Soluble in water and ethanol | Soluble in water |

| pKa | 9.92 ± 0.10 (Predicted) | 9.9 |

Synthesis and Experimental Protocols

The synthesis of 2-phenylpropylamine and amphetamine can be achieved through various established chemical routes. The Leuckart reaction and reductive amination are common methods for producing primary amines from ketones. Below are detailed experimental protocols for the synthesis of this compound via catalytic hydrogenation, a common and effective method.

Synthesis of this compound via Catalytic Hydrogenation of 2-Phenylpropionitrile

This method provides a direct route to 2-phenylpropylamine from the corresponding nitrile.

Materials:

-

2-Phenylpropionitrile

-

Palladium on carbon (10% Pd/C)

-

Anhydrous Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen Gas (H₂)

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Protocol:

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-phenylpropionitrile (1 equivalent) in anhydrous ethanol.

-

Acidification: To this solution, carefully add three equivalents of concentrated hydrochloric acid.

-

Catalyst Addition: Add 10% Palladium on carbon catalyst to the mixture.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and heat to the appropriate temperature. Maintain vigorous stirring. The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filtration: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound as a white crystalline solid[1].

Caption: Synthetic workflow for this compound.

Comparative Pharmacology

The subtle difference in the position of the methyl group between 2-phenylpropylamine and amphetamine leads to distinct pharmacological profiles. Both compounds are monoamine releasing agents, but their potencies and selectivities differ.

Monoamine Release

Both 2-phenylpropylamine and amphetamine function as releasing agents for norepinephrine (NE) and dopamine (DA). However, amphetamine is significantly more potent in this regard.

| Compound | Norepinephrine (NE) Release EC₅₀ (nM) | Dopamine (DA) Release EC₅₀ (nM) |

| β-Methylphenethylamine (2-Phenylpropylamine) | 126 | 627 |

| d-Amphetamine | 7.2 | 24.8 |

Data obtained from studies on rat brain synaptosomes.

In Vivo Potency

In vivo studies have shown that 2-phenylpropylamine has approximately one-third the pressor activity of amphetamine, indicating a lower potency in elevating blood pressure[1].

Signaling Pathways

The pharmacological effects of 2-phenylpropylamine and amphetamine are mediated through a complex interplay with several key proteins in the central nervous system. The primary mechanism involves the release of monoamine neurotransmitters, which is initiated by their interaction with monoamine transporters and the intracellular Trace Amine-Associated Receptor 1 (TAAR1).

Caption: Signaling cascade of monoamine releasing agents.

As depicted in the diagram, these compounds are substrates for the dopamine and norepinephrine transporters (DAT and NET), allowing them to enter the presynaptic neuron. Once inside, they inhibit the vesicular monoamine transporter 2 (VMAT2), which leads to an increase in cytosolic dopamine and norepinephrine. Concurrently, they act as agonists at the intracellular TAAR1. TAAR1 activation initiates downstream signaling through Gαs and Gα13 proteins. The Gαs pathway activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The Gα13 pathway activates RhoA. Both PKA and RhoA can modulate the function and trafficking of DAT and NET, ultimately promoting the reverse transport (efflux) of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft.

Key Experimental Protocols in Pharmacology

To characterize the pharmacological profile of compounds like 2-phenylpropylamine and amphetamine, specific in vitro assays are essential. Below are detailed protocols for radioligand binding assays for the dopamine and norepinephrine transporters.

Dopamine Transporter (DAT) Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the dopamine transporter.

Materials:

-

Cell membranes prepared from cells expressing human DAT (e.g., HEK-293 cells)

-

Radioligand: [³H]WIN 35,428 (a potent DAT inhibitor)

-

Non-specific binding control: GBR 12909 or unlabeled WIN 35,428

-

Test compound (e.g., this compound)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

-

Cell harvester

-

Scintillation counter and scintillation fluid

Experimental Protocol:

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of a high concentration of GBR 12909 (e.g., 10 µM).

-

Test Compound: 50 µL of the test compound at various concentrations.

-

-

Radioligand Addition: Add 50 µL of [³H]WIN 35,428 (to a final concentration of approximately 1-2 nM) to all wells.

-

Membrane Addition: Add 100 µL of the prepared cell membrane suspension (typically 20-50 µg of protein per well) to all wells.

-

Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Caption: Experimental workflow for a DAT binding assay.

Norepinephrine Transporter (NET) Radioligand Binding Assay

This assay is similar to the DAT binding assay but is specific for the norepinephrine transporter.

Materials:

-

Cell membranes prepared from cells expressing human NET (e.g., HEK-293 cells)

-

Radioligand: [³H]Nisoxetine (a potent NET inhibitor)

-

Non-specific binding control: Desipramine

-

Test compound (e.g., this compound)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

-

Cell harvester

-

Scintillation counter and scintillation fluid

Experimental Protocol:

The experimental protocol for the NET binding assay is analogous to the DAT binding assay described above, with the substitution of [³H]Nisoxetine as the radioligand and desipramine as the non-specific binding control.

Conclusion

This compound, as a structural isomer of amphetamine, presents a compelling case for structure-activity relationship studies within the phenethylamine class of compounds. While sharing the same fundamental mechanism as a monoamine releasing agent, its lower potency compared to amphetamine highlights the critical role of the methyl group's position on the propyl chain in determining pharmacological activity. The detailed physicochemical data, synthesis protocols, and pharmacological assay methodologies provided in this guide serve as a valuable resource for researchers and scientists in the fields of neuropharmacology and drug development. A thorough understanding of the subtle differences between these isomers can pave the way for the design of novel therapeutic agents with more refined pharmacological profiles. Further investigation into the receptor binding affinities and in vivo effects of 2-phenylpropylamine is warranted to fully elucidate its therapeutic potential and to contribute to a deeper understanding of the neurobiology of monoamine systems.

References

A Deep Dive into the Neurochemical Landscape of 2-Phenylpropylamine Enantiomers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Phenylpropylamine, also known as β-methylphenethylamine, is a structural isomer of amphetamine and a primary amine that has garnered interest in the scientific community for its stimulant properties and its presence as an undeclared ingredient in some dietary supplements.[1][2] As a chiral molecule, 2-phenylpropylamine exists as two distinct enantiomers: (R)-2-phenylpropylamine and (S)-2-phenylpropylamine. It is well-established in pharmacology that stereochemistry plays a pivotal role in the biological activity of chiral drugs, with enantiomers often exhibiting different potencies, efficacies, and even mechanisms of action. This technical guide provides a comprehensive overview of the neurochemical effects of the enantiomers of 2-phenylpropylamine, focusing on their interactions with key molecular targets in the central nervous system, including monoamine transporters and the trace amine-associated receptor 1 (TAAR1). This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the structure-activity relationships and therapeutic potential of this and related compounds.

Core Neurochemical Profile

The primary mechanism of action of 2-phenylpropylamine and its analogs involves the modulation of monoaminergic systems, primarily dopamine and norepinephrine, through interactions with their respective transporters.[2] Additionally, these compounds are known agonists of the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic neurotransmission.[3]

Interaction with Monoamine Transporters